molecular formula C24H20ClFN2O2S B2745807 2-((4-chlorophenyl)thio)-1-(5-(4-fluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone CAS No. 403843-60-7

2-((4-chlorophenyl)thio)-1-(5-(4-fluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone

Cat. No. B2745807
CAS RN: 403843-60-7
M. Wt: 454.94
InChI Key: MMHUENRNIORGIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((4-chlorophenyl)thio)-1-(5-(4-fluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone is a useful research compound. Its molecular formula is C24H20ClFN2O2S and its molecular weight is 454.94. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated the synthesis of novel Schiff bases and pyrazoline derivatives with potential antimicrobial properties. These compounds, including those related to the specified chemical structure, have been synthesized through various chemical reactions and evaluated for their in vitro antimicrobial activity. Notably, some derivatives have shown excellent antimicrobial activity, highlighting their potential as leads for the development of new antimicrobial agents (Puthran et al., 2019).

Structural Characterization and Crystal Studies

Isostructural compounds with chloro and fluoro substituents have been synthesized and characterized through single crystal diffraction. Such studies provide valuable insights into the molecular conformation and intermolecular interactions of these compounds, which are crucial for understanding their physicochemical properties and potential biological activities (Kariuki et al., 2021).

Synthetic Methodologies and Chemical Analysis

Efforts have been made to develop efficient synthetic routes for the preparation of pyrazoline and thiazole derivatives, including the use of microwave-assisted synthesis. These methods aim to improve the yield and reduce the reaction time of synthesizing such compounds. Additionally, detailed spectroscopic analysis has been employed to characterize the molecular structure and evaluate the physicochemical properties of these compounds (Katade et al., 2008).

Biological Activity and Pharmacological Evaluation

Several pyrazoline-based compounds have been synthesized and assessed for their pharmacological properties, including anticancer and anti-HIV activities. These studies involve evaluating the biological activity of these compounds against various cancer cell lines and HIV, showcasing the potential therapeutic applications of such molecules (Patel et al., 2013).

properties

IUPAC Name

2-(4-chlorophenyl)sulfanyl-1-[3-(4-fluorophenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20ClFN2O2S/c1-30-20-10-4-16(5-11-20)22-14-23(17-2-8-19(26)9-3-17)28(27-22)24(29)15-31-21-12-6-18(25)7-13-21/h2-13,23H,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMHUENRNIORGIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=C(C=C3)F)C(=O)CSC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20ClFN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.